5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-19(20)17(18(21-22)15-6-4-3-5-7-15)13-24-12-14-8-10-16(23-2)11-9-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQRHUBMYOGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves a multi-step process
Formation of Pyrazole Core
Starting materials: hydrazine and α,β-unsaturated carbonyl compounds.
Reaction conditions: refluxing in ethanol under nitrogen atmosphere.
Yield: moderate to high, depending on the specific reagents used.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: : Typically with oxidizing agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution with halogens under acidic conditions.
Oxidation: : KMnO₄ in aqueous solution, moderate temperatures.
Reduction: : LiAlH₄ in anhydrous ether, low to room temperatures.
Substitution: : HCl or HBr in organic solvents, reflux conditions.
Oxidation: : Carboxylic acids or ketones, depending on the substituents.
Reduction: : Primary amines or alcohols.
Substitution: : Halogenated derivatives, maintaining the core structure.
Scientific Research Applications
The compound finds applications in:
Chemistry: : As an intermediate in organic synthesis, and in studies involving heterocyclic chemistry.
Biology: : Used in enzyme inhibition assays and receptor binding studies.
Medicine: : Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: : Employed in the development of agrochemicals and as a component in specialty materials.
Mechanism of Action
The compound’s effects are primarily mediated through:
Molecular Targets: : Interaction with enzymes and receptors relevant to its biological activity.
Pathways Involved: : Inhibition of specific signaling pathways, modulation of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Inferred from structural similarity to antimicrobial agents in .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity and Solubility : The 4-methoxybenzyloxymethyl group in the target compound increases molecular weight (342.5 g/mol) compared to simpler analogs like 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (234.7 g/mol) . This bulk may reduce aqueous solubility but enhance membrane permeability.
- In contrast, trifluoromethyl groups (as in ) confer electronegativity and metabolic stability.
- Hydrogen Bonding : The methoxy group in the target compound could participate in hydrogen bonding, similar to carbaldehyde analogs , which may improve receptor interactions.
Biological Activity
5-Chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS: 318248-46-3) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by relevant studies and data.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 342.83 g/mol. The structure features a chloro group, a methoxybenzyl ether, and a phenyl ring, which may contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. A related study tested various pyrazole derivatives against several bacterial strains, revealing that some exhibited promising results against E. coli and Bacillus subtilis. The compound's structural features likely enhance its interaction with microbial targets, leading to effective inhibition .
Anticancer Potential
The anticancer activity of pyrazoles is another significant area of research. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound were tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing cytotoxic effects and potential synergistic activity when combined with conventional chemotherapy agents like doxorubicin .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al. (2014) | Pyrazole derivatives | Antimicrobial | Effective against E. coli and Bacillus subtilis |
| Qi et al. (2015) | Pyrazole-based compounds | Anticancer | Induced apoptosis in breast cancer cells |
The mechanisms underlying the biological activities of pyrazoles often involve modulation of key signaling pathways. For instance:
- Anti-inflammatory : Inhibition of NF-kB pathway leading to reduced expression of pro-inflammatory cytokines.
- Antimicrobial : Disruption of bacterial cell membrane integrity.
- Anticancer : Induction of apoptosis via mitochondrial pathways.
Q & A
Q. What are the established synthetic routes for preparing 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole?
The synthesis typically involves multi-step protocols, starting with cyclization of hydrazine derivatives with diketones or β-ketoesters. For example, pyrazole intermediates are often functionalized via Vilsmeier–Haack formylation to introduce aldehyde groups, followed by nucleophilic substitution or etherification to attach the 4-methoxybenzyloxymethyl moiety . Key steps include chlorination at the 5-position using POCl₃ and protection/deprotection strategies to ensure regioselectivity .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL, SHELXS) is widely used for structure solution and refinement due to its robustness in handling small-molecule crystallography . For example, Xu & Shi (2011) resolved a related pyrazole derivative’s structure with SHELXL, achieving R-factors < 0.05 by optimizing hydrogen bonding parameters .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm, pyrazole C-Cl coupling in ¹³C).
- HRMS : Validates molecular formula (e.g., [M+H]⁺ matching calculated m/z within 2 ppm error).
- IR : Identifies functional groups (C=O stretch ~1700 cm⁻¹ in carbaldehyde derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during pyrazole ring formation?
Contradictions arise from competing cyclization pathways. A systematic approach involves:
- Computational modeling : DFT calculations (e.g., Gaussian 09) to compare activation energies of alternative pathways .
- Kinetic control : Adjusting reaction temperature and solvent polarity to favor one pathway. For example, DMF at 0°C suppresses side reactions in Vilsmeier–Haack formylation .
- Isotopic labeling : Using ¹⁵N-labeled hydrazines to track nitrogen incorporation via NMR .
Q. What strategies optimize the compound’s bioactivity while minimizing toxicity in anticonvulsant studies?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance blood-brain barrier permeability .
- In vivo models : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests to evaluate ED₅₀ and TD₅₀ values, ensuring a high protective index (PI = TD₅₀/ED₅₀) .
- Metabolic stability : Replace labile ester groups (e.g., methoxybenzyl) with stable ethers to reduce hepatic clearance .
Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?
Graph set analysis (Etter’s rules) reveals that chains (C(6)) or rings (R₂²(8)) formed via N–H···O or C–H···Cl interactions influence:
- Solubility : Stronger H-bond networks reduce solubility in nonpolar solvents.
- Thermal stability : Dense packing (e.g., π-π stacking of phenyl rings) increases melting points .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during chlorination (POCl₃) to prevent hydrolysis .
- Crystallization : Use slow evaporation from EtOAc/hexane (1:3) to obtain diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., phenytoin) and blinded scoring to reduce bias in seizure models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
